molecular formula C7H13NO2 B8056930 Ethyl 3-methylazetidine-3-carboxylate

Ethyl 3-methylazetidine-3-carboxylate

Cat. No.: B8056930
M. Wt: 143.18 g/mol
InChI Key: VAJSPSBSLYLXJD-UHFFFAOYSA-N
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Description

Ethyl 3-methylazetidine-3-carboxylate (CAS 1035217-25-4) is a high-value, synthetically versatile azetidine derivative of significant interest in organic and medicinal chemistry research. This compound features a carboxylate ester group and a methyl substituent on the 3-position of the four-membered azetidine ring, making it a valuable scaffold for the development of novel molecular entities. The azetidine ring is an important saturated heterocycle that serves as a core structural motif in various biologically active compounds and is widely utilized as a conformationally restrained surrogate for natural amino acids in peptidomimetic studies . The synthetic chemistry of azetidines constitutes a dynamic research area due to their ubiquity in natural products and their importance in medicinal chemistry, with applications ranging from peptidomimetics to nucleic acid chemistry . The strained nature of the four-membered ring also makes azetidines excellent precursors for ring-opening and expansion reactions, facilitating access to other nitrogen-containing heterocycles . As a building block, this compound provides researchers with multiple handles for chemical modification. The ester group can be hydrolyzed to the corresponding acid or reduced to an alcohol, and the secondary amine can be functionalized through alkylation or acylation reactions. This reactivity profile makes it a versatile synthon for constructing more complex molecules, including ligands for catalytic processes and potential pharmaceutical candidates. The compound is characterized by the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . Its hydrochloride salt (CAS 2126161-82-6) is also available and typically requires cold-chain transportation and storage in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

ethyl 3-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJSPSBSLYLXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035217-25-4
Record name 1035217-25-4
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Biological Activity

Ethyl 3-methylazetidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthetic routes, and its implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a carboxylate functional group and a methyl substituent at the third carbon. Its molecular formula is C7H13NO2C_7H_{13}NO_2. The unique structure of this compound contributes to its diverse chemical and biological properties, making it a significant candidate in pharmaceutical applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antibacterial and anti-inflammatory activities. These effects are likely due to its ability to interact with specific molecular targets, potentially acting as ligands in biological systems.

A comparative analysis of related compounds underscores the potential of this compound in developing antimicrobial agents:

Compound NameAntimicrobial ActivityUnique Features
This compoundModerateAzetidine ring enhances reactivity
Methyl 3-ethylazetidine-3-carboxylateLowDifferent alkyl substitution
Tert-butyl 3-methylazetidine-3-carboxylateHighBulky group increases lipophilicity

Anticancer Potential

Research has also focused on the anticancer properties of this compound. Studies suggest that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis and cell cycle regulation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. This interaction could lead to the modulation of biochemical pathways critical for cellular function .

Synthetic Routes

Several synthetic methods have been developed for producing this compound, which include:

  • Base-Catalyzed Reactions : Using sodium hydroxide in tetrahydrofuran (THF) at controlled temperatures.
  • Nucleophilic Substitution : Reactions involving nucleophiles can yield various derivatives, enhancing biological activity.

Case Studies

  • Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could decrease cell viability significantly, indicating its potential as a lead compound in anticancer drug development .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-methylazetidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex molecules.

Key Applications:

  • Pharmaceutical Development: It is utilized as an intermediate in synthesizing bioactive compounds, including drugs targeting specific diseases such as cancer and infectious diseases .
  • Agrochemicals: The compound is being investigated for its potential use in developing new agrochemicals that could enhance agricultural productivity.
  • Specialty Chemicals: It is also involved in producing specialty chemicals with unique properties, contributing to advancements in materials science.

Recent studies have highlighted the biological potential of this compound, particularly its antimicrobial and anticancer properties.

Research Findings:

  • Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics .
  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing novel therapeutic agents.

Case Studies:

  • SARS-CoV-2 Inhibitors: Research has focused on designing inhibitors targeting the SARS-CoV-2 macrodomain using derivatives of this compound. These studies aim to identify compounds that can effectively disrupt viral replication mechanisms .
  • Estrogen Receptor Modulators: The compound's derivatives are being evaluated for their potential as estrogen receptor modulators, which could lead to new treatments for hormone-related cancers .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several methods that highlight its versatility.

Method Starting Materials Reaction Conditions Yield
Methyl Chloroformate Reaction3-MethylazetidineBasic conditions (NaOH or K2CO3), THF solventUp to 99%
Benzyl Chloroformate ReactionMethyl Azetidine-3-Carboxylate HydrochlorideTHF and water at 0°C for 18 hoursHigh

These methods illustrate the compound's adaptability in synthetic strategies, enabling researchers to explore its full potential in various applications.

Comparison with Similar Compounds

Key Differences:

Property Ethyl 3-methylazetidine-3-carboxylate Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate
Molecular Formula C₇H₁₃NO₂ C₇H₁₃NO₃
Molecular Weight 143.18 g/mol 159.18 g/mol
Functional Groups Methyl, ester Hydroxyl, methyl, ester
Hydrogen Bonding Limited (ester only) Enhanced (hydroxyl and ester)
Predicted Solubility Lower (non-polar substituents) Higher (polar hydroxyl group)

Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (C₉H₁₈NO₂Cl)

Piperidine derivatives differ in ring size (six-membered vs. four-membered azetidine), leading to distinct properties:

Property This compound Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride
Ring Size 4-membered (azetidine) 6-membered (piperidine)
Ring Strain High Low
Salt Form Free base Hydrochloride salt
Molecular Weight 143.18 g/mol ~209.7 g/mol (estimated)
Solubility Moderate in organic solvents Higher in water (due to hydrochloride salt)

The hydrochloride salt further improves aqueous solubility, making it preferable for pharmaceutical formulations .

Preparation Methods

Cyanoazetidine Precursor Route

The most well-documented method involves the modification of N-protected 3-cyanoazetidine precursors. This approach, adapted from EP0169602B1, utilizes a two-step process:

  • Esterification of 3-Cyanoazetidine :
    N-Benzyl-3-cyanoazetidine reacts with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl) under reflux conditions. The acid facilitates nucleophilic attack by the alcohol on the nitrile group, forming an imidate intermediate that rearranges to the ethyl ester. For example:

    N-Benzyl-3-cyanoazetidine+EtOHH2SO4,ΔN-Benzyl-3-ethoxycarbonylazetidine\text{N-Benzyl-3-cyanoazetidine} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{N-Benzyl-3-ethoxycarbonylazetidine}

    Substituting methanol with ethanol requires adjustments to the acid catalyst. While H₂SO₄ yields moderate results for ethanol, switching to gaseous HCl improves efficiency (70% yield for isopropanol in the patent example).

  • Deprotection and Hydrolysis :
    The N-benzyl group is removed via catalytic hydrogenolysis (e.g., Pd/C in methanol), followed by hydrolysis of the intermediate ester. Hydrolysis in boiling water proceeds slowly for ethyl esters (6 hours) compared to methyl esters (40 minutes).

Key Optimization Parameters:

  • Acid Catalyst : HCl outperforms H₂SO₄ for bulkier alcohols due to reduced steric hindrance.

  • Temperature : Reflux conditions (90–100°C) are critical for complete conversion.

  • Solvent : Paraffinic hydrocarbons (60–80°C boiling range) aid in extracting intermediates.

Direct Functionalization of Azetidine Rings

An alternative route involves introducing methyl and carboxylate groups to preformed azetidine rings. VulcanChem highlights methods where azetidine derivatives undergo alkylation and esterification sequentially:

  • Methylation :
    3-Azetidinecarboxylic acid is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methyl group.

  • Esterification :
    The resulting 3-methylazetidine-3-carboxylic acid is refluxed with ethanol and H₂SO₄ to form the ethyl ester.

This method avoids N-protection but faces challenges in regioselectivity and purification due to the formation of quaternary ammonium byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of two primary routes:

MethodStarting MaterialCatalystYield (%)Hydrolysis TimeKey Advantage
Cyanoazetidine RouteN-Benzyl-3-cyanoazetidineHCl706 hoursHigh regioselectivity
Direct Functionalization3-Azetidinecarboxylic acidH₂SO₄4524 hoursNo N-protection required

The cyanoazetidine route offers superior yields and faster hydrolysis but requires N-protection. Direct functionalization simplifies the synthesis at the expense of efficiency.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Esterification

The conversion of nitriles to esters proceeds via protonation of the nitrile group, followed by nucleophilic addition of ethanol to form a tetrahedral intermediate. Subsequent elimination of ammonia yields the imidate, which tautomerizes to the ester. The rate-determining step is the nucleophilic attack, which is sensitive to the acid strength and alcohol nucleophilicity.

Hydrolysis Kinetics

Ethyl esters hydrolyze slower than methyl esters due to the electron-donating effect of the ethyl group, which stabilizes the ester against nucleophilic attack. This is consistent with the patent data showing a 15-fold increase in hydrolysis time for ethyl vs. methyl esters.

Industrial-Scale Considerations

For large-scale production, the cyanoazetidine route is preferred despite its multi-step nature. Critical factors include:

  • Catalyst Recycling : HCl can be recovered via distillation.

  • Solvent Selection : Methylene chloride minimizes side reactions during extraction.

  • Purification : Crystallization from hexane/ethyl acetate mixtures achieves >95% purity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-methylazetidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via cyclocondensation or esterification reactions. For example, cyclocondensation of carboxylic acid hydrazides with carbethoxyformimidate derivatives has been used for analogous azetidine esters, achieving yields >70% under reflux conditions in ethanol . Optimization strategies include:

  • Catalyst Screening : Testing bases like K2_2CO3_3 or organic amines to enhance nucleophilic substitution efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for azetidine ring formation .
  • Temperature Control : Maintaining 80–100°C minimizes side reactions (e.g., hydrolysis) .
  • Purification : Silica gel chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) resolves impurities (e.g., unreacted intermediates) using acetonitrile/water gradients .
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity; azetidine ring protons appear as distinct multiplets at δ 3.2–4.0 ppm .
  • LC-MS : High-resolution LC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 172.1) and detects degradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .
  • Storage : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications to the azetidine ring influence the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Functional Group Introduction : Substituents at the 3-position (e.g., methyl, trifluoromethyl) modulate lipophilicity and bioavailability. For example, trifluoromethyl groups enhance metabolic stability in vivo .
  • Biological Assays : Test cytotoxicity (MTT assay in BEAS-2B cells) and enzyme inhibition (e.g., kinase panels) to correlate structure-activity relationships .
  • Computational Modeling : DFT calculations predict electronic effects, while molecular docking identifies binding affinities to target proteins (e.g., tuberculosis enzymes) .

Q. What strategies resolve discrepancies in spectroscopic data during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature NMR to study conformational equilibria in azetidine rings, resolving overlapping signals .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous couplings in complex mixtures .
  • Synchrotron XRD : Single-crystal X-ray diffraction unambiguously assigns stereochemistry in chiral derivatives .

Q. How can biomimetic catalysis principles improve the synthesis of this compound?

  • Methodological Answer :

  • Enzyme-Inspired Catalysts : Design transition-metal complexes (e.g., Ru or Pd) with ligand architectures mimicking enzyme active sites to enhance stereoselectivity .
  • Proton-Coupled Electron Transfer (PCET) : Optimize reaction media (e.g., aqueous buffers at pH 7) to stabilize intermediates in multi-step syntheses .
  • Flow Chemistry : Continuous-flow systems reduce reaction times and improve yields by mimicking enzyme turnover rates .

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